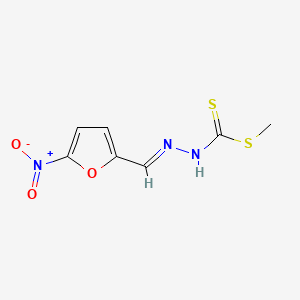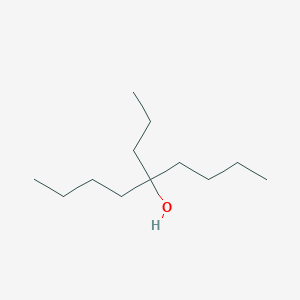
5-Propylnonan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propylnonan-5-ol is an organic compound with the molecular formula C₁₂H₂₆O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in the nonane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propylnonan-5-ol typically involves the reaction of nonane derivatives with propyl groups under controlled conditions. One common method is the reduction of 5-propylnonan-5-one using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is typically conducted at elevated temperatures and pressures in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Propylnonan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.
Major Products
Oxidation: 5-Propylnonan-5-one or 5-propylnonanal.
Reduction: Nonane derivatives.
Substitution: Halogenated nonane derivatives.
Applications De Recherche Scientifique
5-Propylnonan-5-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Propylnonan-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic nonane chain can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nonanol: Similar structure but lacks the propyl group.
5-Propylnonane: Similar structure but lacks the hydroxyl group.
5-Propylnonan-5-one: Similar structure but contains a ketone group instead of a hydroxyl group.
Uniqueness
5-Propylnonan-5-ol is unique due to the presence of both a propyl group and a hydroxyl group at the same carbon atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
5340-52-3 |
|---|---|
Formule moléculaire |
C12H26O |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
5-propylnonan-5-ol |
InChI |
InChI=1S/C12H26O/c1-4-7-10-12(13,9-6-3)11-8-5-2/h13H,4-11H2,1-3H3 |
Clé InChI |
MMRBKQPNLMBMGI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC)(CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
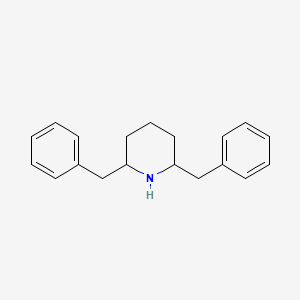
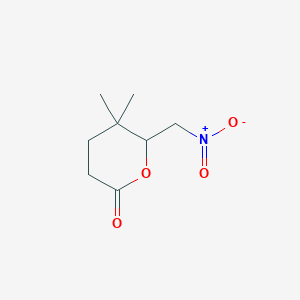

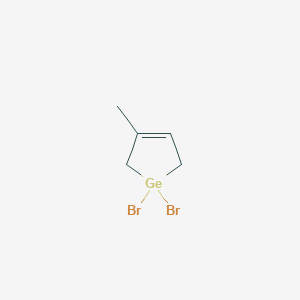

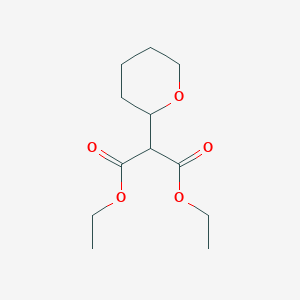
![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
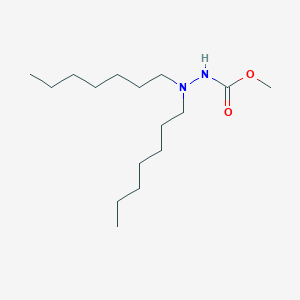
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)

